molecular formula C14H10Cl2O2 B6403374 2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1261928-92-0

2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6403374
CAS RN: 1261928-92-0
M. Wt: 281.1 g/mol
InChI Key: ORERBCLXWGSXFV-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid, 95% (hereafter referred to as 2C5C4MPA) is a widely used chemical compound in scientific research. It is a chlorinated benzoic acid, and it is commonly used as a reagent in organic synthesis. It has a wide range of applications in scientific research, including biochemical and physiological studies.

Scientific Research Applications

2C5C4MPA has a wide range of applications in scientific research, including biochemical and physiological studies. It is commonly used as a reagent in organic synthesis, and it is also used as a catalyst in various chemical reactions. In addition, 2C5C4MPA has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.

Mechanism of Action

2C5C4MPA is an organic compound that acts as a catalyst in various chemical reactions. It is believed to act by forming a coordination complex with the reactants, which facilitates the reaction. In addition, 2C5C4MPA has been shown to increase the rate of certain chemical reactions by increasing the concentration of reactants.
Biochemical and Physiological Effects
2C5C4MPA has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. In addition, 2C5C4MPA has been shown to have an anti-inflammatory effect in animal studies.

Advantages and Limitations for Lab Experiments

2C5C4MPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a high purity of 95%. In addition, it is a relatively stable compound and can be used in a wide range of temperatures and pH levels. However, there are some limitations to its use in laboratory experiments. 2C5C4MPA is a toxic compound and should be handled with caution. In addition, it is not soluble in water and must be used in a solvent, such as toluene or xylene.

Future Directions

There are several potential future directions for 2C5C4MPA. It could be further studied for its potential biochemical and physiological effects, as well as its potential applications in organic synthesis. In addition, it could be studied for its potential use as a catalyst in various chemical reactions. Furthermore, 2C5C4MPA could be studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. Finally, 2C5C4MPA could be studied for its potential use as an industrial additive or as a food preservative.

Synthesis Methods

2C5C4MPA is synthesized through a condensation reaction between 2-chloro-5-chloromethylbenzoic acid and 3-chloro-4-methylphenol. The reaction takes place in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, at a temperature of around 100°C. The reaction is typically carried out in a solvent, such as toluene or xylene, and yields a product with a purity of 95%.

properties

IUPAC Name

2-chloro-5-(3-chloro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-3-10(7-13(8)16)9-4-5-12(15)11(6-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORERBCLXWGSXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690309
Record name 3',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-92-0
Record name 3',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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